5,8-Dimethoxy-2-naphthalenol Triflate
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Overview
Description
Endomorphin 1 is an endogenous opioid peptide, consisting of the amino acid sequence tyrosyl-prolyl-tryptophyl-phenylalaninamide . It is one of the two endomorphins, the other being endomorphin 2. Endomorphin 1 is a high-affinity, highly selective agonist of the μ-opioid receptor, which is involved in pain modulation and other physiological processes .
Preparation Methods
Endomorphin 1 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
Endomorphin 1 undergoes various chemical reactions, including:
Oxidation: The tryptophan residue in endomorphin 1 can be oxidized to form kynurenine derivatives.
Substitution: Substitution reactions can occur at the amino acid side chains, such as the hydroxyl group of tyrosine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Endomorphin 1 has several scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Researchers study endomorphin 1 to understand its role in the central and peripheral nervous systems.
Medicine: Endomorphin 1 is investigated for its potential as an analgesic agent with fewer side effects compared to traditional opioids.
Mechanism of Action
Endomorphin 1 exerts its effects by binding to the μ-opioid receptor, a G-protein-coupled receptor that inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels . This results in the opening of potassium channels and closing of calcium channels, causing hyperpolarization of the neuron and inhibition of neurotransmitter release . The primary molecular targets are the μ-opioid receptors located in the brain and spinal cord .
Comparison with Similar Compounds
Endomorphin 1 is unique among opioid peptides due to its high affinity and selectivity for the μ-opioid receptor . Similar compounds include:
Endomorphin 2: Another endogenous opioid peptide with a slightly different amino acid sequence (tyrosyl-prolyl-phenylalanyl-phenylalaninamide).
Beta-Endorphin: A longer peptide with opioid activity, but less selective for the μ-opioid receptor.
Dynorphin: An opioid peptide that primarily binds to the κ-opioid receptor.
Endomorphin 1’s high selectivity for the μ-opioid receptor makes it a promising candidate for developing new analgesics with reduced side effects .
Properties
CAS No. |
1243852-84-7 |
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Molecular Formula |
C13H11F3O5S |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
(5,8-dimethoxynaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11F3O5S/c1-19-11-5-6-12(20-2)10-7-8(3-4-9(10)11)21-22(17,18)13(14,15)16/h3-7H,1-2H3 |
InChI Key |
APFVFPIVYFFJSX-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
COC1=C2C=CC(=CC2=C(C=C1)OC)OS(=O)(=O)C(F)(F)F |
Synonyms |
1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester |
Origin of Product |
United States |
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